molecular formula C9H9NO2 B1520045 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one CAS No. 22246-05-5

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B1520045
CAS RN: 22246-05-5
M. Wt: 163.17 g/mol
InChI Key: CZORCICKCUXXCZ-UHFFFAOYSA-N
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Description

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is used in the preparation of amine compounds as SSAO/VAP-1 inhibitors .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, has been achieved using the Castagnoli–Cushman reaction .


Molecular Structure Analysis

The molecular formula of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is C9H9NO2 . The InChI code is 1S/C9H9NO2/c11-7-2-1-6-3-4-10-9(12)8(6)5-7/h1-2,5,11H,3-4H2,(H,10,12) .


Chemical Reactions Analysis

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is used in the preparation of amine compounds as SSAO/VAP-1 inhibitors .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 163.18 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one has been synthesized through various methods. For instance, it can be synthesized from isoquinoline through a three-step reaction, which includes the preparation of isoquinoline5-sulfonic acid followed by hydrogenation processes (Huang Wei-yi, 2006). Additionally, the synthesis of its derivatives, such as 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, has been explored through various chemical reactions like allyl etherification and Claisen rearrangement (Chen Zhan-guo, 2008).

Biological and Pharmacological Research

  • Iron Chelation Properties : A study identified 2-N-hydroxy-3,4-dihydro-isoquinoline-1-one as a novel iron chelator isolated from cultures of Streptomyces spec. This finding suggests potential applications in areas where iron chelation is beneficial, such as in treating certain types of anemia or iron overload conditions (Gräfe et al., 1994).

Applications in Material Sciences

  • Mass Spectrometry Applications : The compound has been studied in mass spectrometric analyses, particularly in understanding the gas-phase reactions of substituted isoquinolines. These findings can be crucial for the development of new analytical techniques in mass spectrometry, useful in various fields like drug development and forensic analysis (Thevis et al., 2008).

Miscellaneous Applications

  • Potential in Synthesizing Novel Compounds : Research shows the versatility of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one in synthesizing a range of novel compounds. For example, it has been used in the synthesis of various heterocyclic compounds, indicating its utility in creating new molecules which might have applications in drug discovery and material science (Bakhite et al., 2022).

Safety And Hazards

The compound is classified under GHS07. It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

7-hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-7-2-1-6-3-4-10-9(12)8(6)5-7/h1-2,5,11H,3-4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZORCICKCUXXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657883
Record name 7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

CAS RN

22246-05-5
Record name 3,4-Dihydro-7-hydroxy-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22246-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

BBr3 (4.75 mL, 47.5 mmol, in CH2Cl2) was added to a cold solution (ice-bath) of intermediate 18 (3.36 g, 18.98 mmol) in CH2Cl2 (100 mL). The mixture was then warmed to rt and stirred overnight. Water was carefully added dropwise to quench the reaction. EtOAc was added and the mixture was washed with water, brine, dried over anhydrous MgSO4, filtered and concentrated to afford 7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (intermediate 19) (2.46 g, 80%) as a white solid. mp: 201-203° C.
Name
Quantity
4.75 mL
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Kurouchi, K Kawamoto, H Sugimoto… - The Journal of …, 2012 - ACS Publications
Although cations with three heteroatoms, such as monoprotonated guanidine and urea, are stabilized by Y-shaped conjugation and such Y-conjugated cations are sufficiently basic to …
Number of citations: 57 pubs.acs.org

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